2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine
Beschreibung
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine (hereafter referred to as the target compound) is a bicyclic heterocyclic amine with a fused imidazo[2,1-b][1,3]thiazole core. Its IUPAC name, molecular formula (C₇H₁₀N₃S), and physicochemical properties are well-documented . Key attributes include:
- Hydrogen bond donors/acceptors: 1 donor, 2 acceptors.
- LogP values: -2.63 (pH 5.5) and -1.71 (pH 7.4), indicating moderate hydrophilicity .
- Polar surface area: 43.84 Ų, suggesting moderate membrane permeability .
Its hydrochloride salt (CAS 1797941-14-0) has a molecular weight of 205.71 and is commercially available .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-2-1-6-5-10-3-4-11-7(10)9-6/h5H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUAPDKVMDTFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Copper-Catalyzed A³-Coupling Strategy
The copper-mediated A³-coupling (aldehyde-amine-alkyne) reaction, as demonstrated by Rassokhina et al., provides a versatile platform for imidazo[2,1-b]thiazole synthesis. For the target compound, this method could involve:
Reaction Components :
- Aldehyde : Glyoxylic acid derivatives (to introduce the ethylamine moiety post-coupling)
- Amine : 2-Aminothiazole (core heterocyclic precursor)
- Alkyne : Propargylamine (to generate the ethylamine side chain after cyclization)
Mechanism :
- Copper(I/II) catalysts (e.g., Cu(OTf)₂) facilitate imine formation between 2-aminothiazole and the aldehyde.
- Alkyne insertion generates a propargylamine intermediate.
- Intramolecular cyclization forms the imidazo[2,1-b]thiazole framework.
Optimization Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) | 33–93% |
| Solvent | 1,2-Dichloroethane | |
| Temperature | 80°C, 24 h | |
| Continuous Flow | 100°C, <5 min residence | Quant. |
Advantages :
- Scalable via continuous-flow reactors
- Tolerates diverse substituents on the aldehyde and alkyne
Challenges :
- Requires protection of the primary amine during alkyne coupling
- Post-synthetic reduction may be needed to saturate the thiazole ring
Groebke-Blackburn-Bienaymé Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBBR) reaction enables one-pot assembly of imidazo[2,1-b]thiazoles through three-component coupling:
Components for Target Molecule :
- Aldehyde : 3-Formylchromone derivatives (modified with ethylamine precursors)
- Amino Component : 2-Aminothiazole
- Isocyanide : tert-Butyl isocyanide (or ethylamine-containing variants)
Reaction Pathway :
- Condensation of aldehyde and 2-aminothiazole forms imine intermediate.
- Isocyanide addition triggers cyclization to form the bicyclic system.
- Acidic workup removes protecting groups (if used).
- Solvent: Anhydrous toluene
- Temperature: 100°C, 30 min
- Yield: 78% (for analogous structures)
Side Chain Engineering :
Introducing the ethylamine group necessitates either:
- Pre-functionalized isocyanides (e.g., 2-aminoethyl isocyanide)
- Post-synthetic modification of chromone-linked intermediates
Cyclization of 2-Aminothiazole Derivatives
Adapting methods from antitubercular agent syntheses, this approach involves:
Step 1 : Synthesis of Ethyl-2-Aminothiazole-4-Carboxylate
- Reactants : Ethyl bromopyruvate + thiourea
- Conditions : Ethanol, reflux, 4 h
Step 2 : Cyclization with Bromoethylamine Derivatives
- Reactant : 2-Bromoethylamine hydrobromide
- Base : K₂CO₃ or LiOH
- Mechanism : Nucleophilic displacement forms the imidazo ring.
Step 3 : Ester Hydrolysis & Amine Deprotection
Critical Parameters :
| Stage | Key Consideration |
|---|---|
| Cyclization | Steric effects from substituents |
| Amine Protection | Boc or Cbz groups preferred |
| Salt Formation | HCl gas in diethyl ether for HCl salt |
Comparative Analysis of Synthetic Routes
Table 1 : Method Comparison for Imidazo[2,1-b]thiazole Synthesis
Key Challenges & Optimization Strategies
Challenge 1 : Amine Group Reactivity
- Solution : Use Boc-protected intermediates during cyclization steps to prevent unwanted side reactions.
Challenge 2 : Regioselectivity in Ring Formation
Challenge 3 : Purification of Polar Amine Products
- Solution : Ion-exchange chromatography or hydrochloride salt precipitation.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds related to thiazoles have shown promising anticancer properties against various cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 35a | A549 (Lung) | 23.30 ± 0.35 | |
| 19 | NIH/3T3 (Mouse) | >1000 | |
| 24b | NCI-H322 (Lung) | Not specified |
The presence of specific substituents on the thiazole ring is crucial for enhancing activity against cancer cells. The structure–activity relationship (SAR) studies indicate that modifications can significantly impact efficacy.
Anticholinesterase Activity
Thiazole derivatives have been explored for their anticholinesterase properties, which are particularly relevant in the context of Alzheimer’s disease. Research indicates that certain analogs display significant inhibition of acetylcholinesterase, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Thiazole-based compounds exhibit activity against various bacteria and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell membranes.
Synthesis and Structure–Activity Relationships
The synthesis of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine typically involves multi-step reactions starting from simpler thiazole and imidazole derivatives. The following table summarizes some synthesis methods:
| Methodology | Key Steps | Reference |
|---|---|---|
| Ring Closure Reaction | Reacting thiosemicarbazones with bromoacetophenones | |
| N-acylation | Using acid chlorides in the presence of triethylamine |
Case Study 1: Anticancer Activity Evaluation
In a study conducted by Mohamed and Ramadan (2020), novel phenylthiazole derivatives were synthesized and tested against colon carcinoma HCT-15 cells. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard treatments like cisplatin, indicating high selectivity and efficacy against cancer cells .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of thiazole derivatives demonstrated that certain compounds could effectively inhibit acetylcholinesterase activity in vitro. This suggests their potential role in developing treatments for Alzheimer’s disease .
Wirkmechanismus
The mechanism of action of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Core Structure Modifications
1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
- Molecular formula : C₇H₉N₃S (avg. mass 167.23) .
- Key differences: Methyl substitution at the imidazole ring (vs.
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
Substituent Variations on the Ethylamine Side Chain
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine
- Molecular formula : C₉H₉BrN₃ (evidence 2).
- Key differences : Bromine atom increases molecular weight (avg. mass ~210.69) and may enhance halogen bonding in target interactions.
- Synthesis : Prepared via LiAlH₄ reduction of precursor imidazoles, yielding 86% purity .
2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine
- Molecular formula : C₉H₉FN₃ (evidence 5).
- Key differences: Fluorine substitution improves metabolic stability and bioavailability compared to non-halogenated analogues .
Sirtuin Modulation
- Target compound: Not directly studied, but structurally related SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) is a potent SIRT1 activator (EC₅₀ = 0.16 μM) .
- Key differences: SRT1720’s quinoxaline-carboxamide side chain confers higher specificity for SIRT1 compared to the target compound’s simpler ethylamine group .
Enzyme Inhibition
- Transaminase activity : The target compound’s derivative, 1-(imidazo[2,1-b]thiazol-6-yl)propan-2-amine, is a substrate for transaminases, yielding ketone products .
- Comparison with 2-aminothiazole derivatives: Compounds like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine exhibit lower enzymatic turnover due to steric hindrance from pyrazole substituents .
Biologische Aktivität
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine, also known as 2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine is C7H11N3S. The compound features a thiazole ring fused with an imidazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3S |
| Molecular Weight | 155.25 g/mol |
| IUPAC Name | 2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine |
| CAS Number | 1052543-27-7 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. Compounds similar to 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine have shown cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Some thiazole derivatives have exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
The presence of electron-donating groups in the structure enhances the cytotoxic potential of these compounds.
Antimicrobial Activity
Thiazole-containing compounds have been reported to possess antimicrobial properties. Studies have highlighted their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of specific substituents on the thiazole ring can significantly enhance or diminish biological activity.
- Hydrophobic Interactions : Compounds that exhibit strong hydrophobic interactions with target proteins tend to show increased potency .
Case Studies
Several studies have explored the biological implications of thiazole derivatives:
- Anticancer Studies : A recent study demonstrated that a series of thiazole derivatives showed promising anticancer activity against HT-29 and J774A.1 macrophage cell lines. The most active compounds were identified as having potent antiproliferative effects comparable to standard drugs like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. Results indicated that some derivatives exhibited significant inhibition zones against tested pathogens .
Q & A
Q. What are the common synthetic routes for preparing 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Friedel-Crafts acylation with Eaton's reagent (P₂O₅/MeSO₃H) under solvent-free conditions to form the fused imidazo-thiazole core .
- Nucleophilic substitution or Michael addition to introduce the ethylamine side chain.
- Optimization Strategies :
- Catalyst selection : Eaton's reagent outperforms FeCl₃ or PTSA, achieving yields >90% under solvent-free conditions at 80°C .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) to track reaction progress .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can researchers characterize the molecular structure and confirm the purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ ~7.2–8.1 ppm (imidazo-thiazole protons), δ ~3.1 ppm (CH₂NH₂) .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺) matches theoretical molecular weight (e.g., calculated for C₈H₁₀N₃S: 180.07).
- X-ray Crystallography : Resolves fused-ring geometry and confirms amine protonation states .
- Purity Assessment :
- HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA; retention time ~6.2 min) with UV detection at 254 nm .
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values.
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data across studies (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variations in buffer pH, ATP concentrations, or cell lines (e.g., HeLa vs. HEK293). Standardize protocols using reference inhibitors (e.g., staurosporine) .
- Compound Stability : Test for degradation via LC-MS under assay conditions (e.g., 37°C, 24h). Stabilize with antioxidants (e.g., 0.1% ascorbic acid) if needed .
- Orthogonal Assays : Confirm activity using SPR (binding affinity) and cellular thermal shift assays (CETSA) to validate target engagement .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (PDB: 1ATP). Prioritize poses with H-bonds to hinge regions (e.g., Glu91 in CDK2) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) to predict potency trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
